molecular formula C23H16FNO4 B2891382 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide CAS No. 921515-23-3

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Cat. No.: B2891382
CAS No.: 921515-23-3
M. Wt: 389.382
InChI Key: LWCYVDVFCIBXEA-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a chromen-4-one moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through the condensation of 2-(4-fluorophenyl)acetic acid with salicylaldehyde under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzamides and chromen-4-ones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is studied for its biological activity. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-benzamide

  • Thiophene-2-carboxamide, N-(4-fluorophenyl)-

  • Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-

Uniqueness: N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide stands out due to its unique chromen-4-one core and the presence of both fluorophenyl and methoxybenzamide groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-18-9-4-15(5-10-18)23(27)25-17-8-11-21-19(12-17)20(26)13-22(29-21)14-2-6-16(24)7-3-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCYVDVFCIBXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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